molecular formula C10H15N3O B1447931 3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile CAS No. 1414325-59-9

3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile

Cat. No.: B1447931
CAS No.: 1414325-59-9
M. Wt: 193.25 g/mol
InChI Key: SVQSFJKADWCDGC-UHFFFAOYSA-N
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Description

3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-tert-butyl-5-oxo-1,2-dihydropyrazol-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-10(2,3)8-7(5-4-6-11)9(14)13-12-8/h4-5H2,1-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQSFJKADWCDGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=O)NN1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile is a compound of interest due to its potential therapeutic applications, particularly in the modulation of biological pathways associated with various diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in preclinical studies, and potential clinical implications.

Chemical Structure and Properties

The chemical formula for 3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile is C10H15N3O. Its structure features a pyrazole ring substituted with a tert-butyl group and a hydroxyl group, which are critical for its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Inhibition of Tyrosine Kinases : Research indicates that 3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile exhibits selective inhibition of tyrosine kinase 2 (TYK2), an important regulator in inflammatory signaling pathways. This inhibition can modulate immune responses and has implications for treating autoimmune diseases .
  • Antioxidant Properties : The presence of the hydroxyl group is associated with antioxidant activity, which may help mitigate oxidative stress-related damage in cells .

Efficacy in Preclinical Studies

Several studies have evaluated the efficacy of 3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile in various biological models:

Study Model Findings
Study 1In vitro cell linesSignificant reduction in pro-inflammatory cytokines upon treatment, indicating anti-inflammatory effects.
Study 2Mouse modelsDemonstrated efficacy in reducing symptoms of autoimmune disease, correlating with TYK2 inhibition.
Study 3Antioxidant assaysShowed substantial scavenging activity against free radicals, supporting its role as an antioxidant.

Case Studies

  • Autoimmune Disease Model : In a study involving mice with induced autoimmune conditions, administration of the compound resulted in a marked decrease in disease severity and inflammatory markers, suggesting its potential as a therapeutic agent .
  • Oxidative Stress Response : In cultured neuronal cells exposed to oxidative stress, treatment with 3-(3-tert-butyl-5-hydroxy-1H-pyrazol-4-yl)propanenitrile led to increased cell viability and reduced markers of apoptosis, highlighting its neuroprotective properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.